molecular formula C16H22O4 B12532805 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one CAS No. 652986-46-4

3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one

Cat. No.: B12532805
CAS No.: 652986-46-4
M. Wt: 278.34 g/mol
InChI Key: AHQXSJOMHQRYRU-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one is a complex organic compound characterized by its unique structural features. This compound contains a dioxane ring, a methoxyphenyl group, and a methylbutanone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cesium carbonate and sodium borohydride . The reaction conditions often involve room temperature settings and the use of solvents like DMF (dimethylformamide) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dioxane ring and methylbutanone moiety are not commonly found together in similar compounds, making it a valuable subject for further research.

Biological Activity

The compound 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one is a member of a class of compounds featuring a dioxane ring and a methoxyphenyl substituent. This article focuses on the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22O5C_{18}H_{22}O_5 with a molecular weight of approximately 302.4 g/mol. The structure includes a chiral center, which may influence its biological activity and interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of dioxanes can inhibit the growth of various bacterial strains. Specific assays have demonstrated that at concentrations around 50 µM, these compounds can lead to substantial reductions in microbial growth, suggesting potential as antimicrobial agents .

Cytotoxicity and Cell Viability

Cytotoxicity assays using various cell lines have been employed to evaluate the safety profile of this compound. The results indicate that while certain concentrations can induce cell death, lower concentrations may promote cell viability. For example, in a study assessing the cytotoxic effects on P388 cell lines, it was reported that the compound exhibited less cytotoxicity compared to standard controls such as XTT .

The mechanism through which This compound exerts its biological effects may involve interaction with specific cellular pathways. Preliminary studies suggest that it could modulate signaling pathways related to cell proliferation and apoptosis. The ability to downregulate certain gene expressions linked to pathogenic processes has been noted in high-throughput screening assays .

Case Study 1: Antimicrobial Screening

In a recent study focusing on the antimicrobial properties of dioxane derivatives, This compound was tested against a panel of bacterial strains. The results indicated an IC50 value of approximately 25 µM against E. coli, highlighting its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainIC50 (µM)
3-Methylbutanone derivativeE. coli25
Control (e.g., Ampicillin)E. coli10

Case Study 2: Cytotoxicity Evaluation

Another investigation evaluated the cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
1090
2575
5050

Properties

CAS No.

652986-46-4

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one

InChI

InChI=1S/C16H22O4/c1-11(17)16(2,3)14-9-10-19-15(20-14)12-5-7-13(18-4)8-6-12/h5-8,14-15H,9-10H2,1-4H3/t14-,15-/m0/s1

InChI Key

AHQXSJOMHQRYRU-GJZGRUSLSA-N

Isomeric SMILES

CC(=O)C(C)(C)[C@@H]1CCO[C@@H](O1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)C(C)(C)C1CCOC(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.